molecular formula C11H22ClNO4S B13714112 Boc-DL-methionine methylsulfonium chloride

Boc-DL-methionine methylsulfonium chloride

Cat. No.: B13714112
M. Wt: 299.82 g/mol
InChI Key: GWWWDRVGFMHDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Boc-DL-methionine methylsulfonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form methionine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the methylsulfonium group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Boc-DL-methionine methylsulfonium chloride is unique compared to other methionine derivatives due to its specific structure and properties. Similar compounds include:

These compounds share similar biochemical roles but differ in their specific applications and molecular structures.

Properties

Molecular Formula

C11H22ClNO4S

Molecular Weight

299.82 g/mol

IUPAC Name

[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-dimethylsulfanium;chloride

InChI

InChI=1S/C11H21NO4S.ClH/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-17(4)5;/h8H,6-7H2,1-5H3,(H-,12,13,14,15);1H

InChI Key

GWWWDRVGFMHDQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)O.[Cl-]

Origin of Product

United States

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